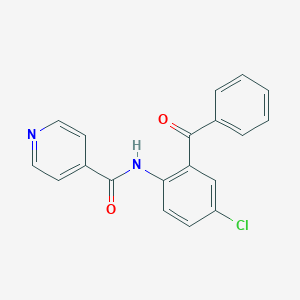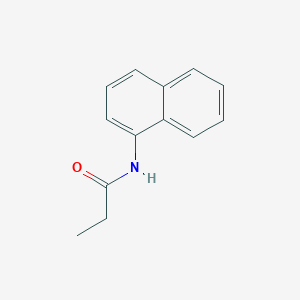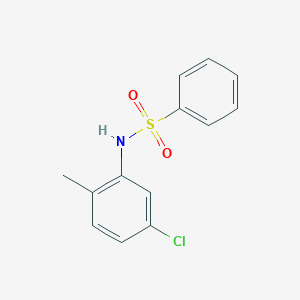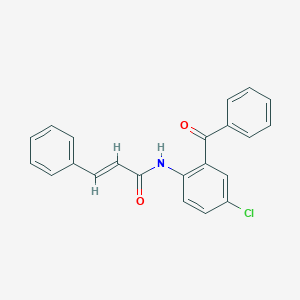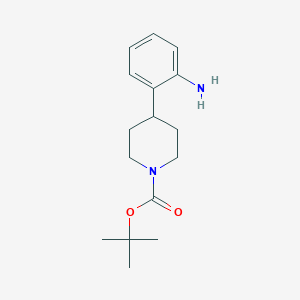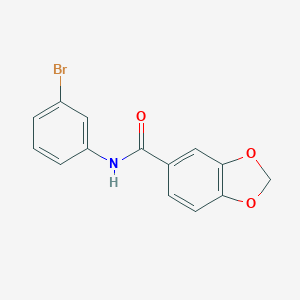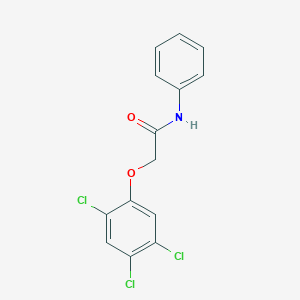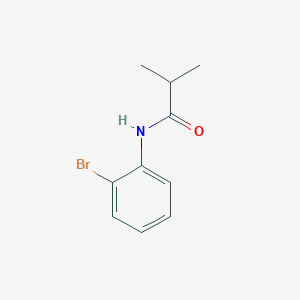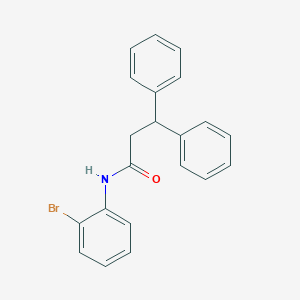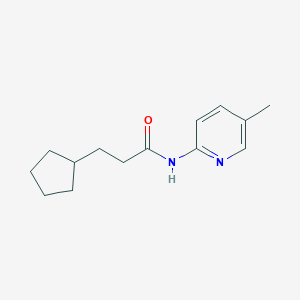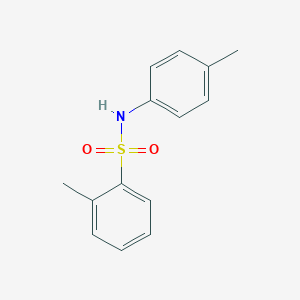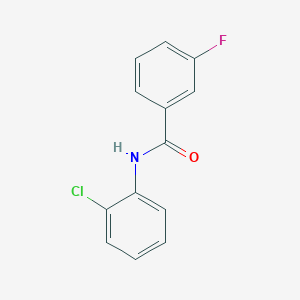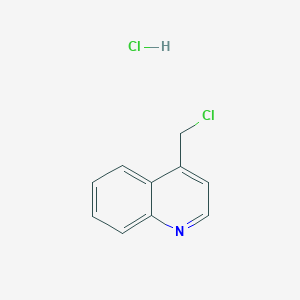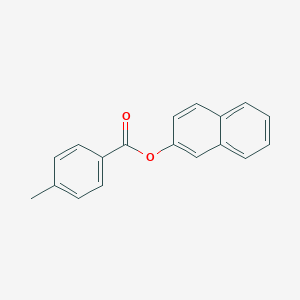![molecular formula C13H18OS B185248 1-Propanone, 1-[4-(butylthio)phenyl]- CAS No. 600733-92-4](/img/structure/B185248.png)
1-Propanone, 1-[4-(butylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[4-(butylthio)phenyl]- is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as 4-Butylthio-4'-cyanobiphenyl-4-carbaldehyde and is commonly used in the synthesis of liquid crystals.
Applications De Recherche Scientifique
1-Propanone, 1-[4-(butylthio)phenyl]- has numerous scientific research applications. One of the most significant applications is in the field of liquid crystals. This compound is used as a key intermediate in the synthesis of liquid crystals, which have applications in various fields, including displays, sensors, and optical communication.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-[4-(butylthio)phenyl]- is not fully understood. However, it is believed that the compound interacts with the liquid crystal molecules, causing them to align in a specific direction. This alignment is crucial for the functioning of liquid crystals in various applications.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Propanone, 1-[4-(butylthio)phenyl]-. However, studies have shown that the compound is not toxic to human cells. This makes it a promising compound for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-Propanone, 1-[4-(butylthio)phenyl]- has several advantages when used in lab experiments. It is a stable compound and can be easily synthesized. However, the compound is expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-Propanone, 1-[4-(butylthio)phenyl]-. One area of research is the development of new liquid crystal materials using this compound. Another area of research is the investigation of the compound's potential applications in other fields, such as sensors and optical communication.
Conclusion
1-Propanone, 1-[4-(butylthio)phenyl]- is a promising compound with numerous scientific research applications. Its synthesis method is well-established, and it has been shown to be non-toxic to human cells. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Propanone, 1-[4-(butylthio)phenyl]- involves a multi-step process. The first step involves the synthesis of 4-(butylthio)benzoic acid, which is then converted into 4-(butylthio)phenylboronic acid. This compound is then reacted with 4-cyanobiphenyl-4-carbaldehyde to form 1-Propanone, 1-[4-(butylthio)phenyl]-. The reaction is carried out in the presence of a palladium catalyst and a base.
Propriétés
Numéro CAS |
600733-92-4 |
|---|---|
Nom du produit |
1-Propanone, 1-[4-(butylthio)phenyl]- |
Formule moléculaire |
C13H18OS |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-(4-butylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18OS/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9H,3-5,10H2,1-2H3 |
Clé InChI |
WPXXHOMEOUTVNI-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CC |
SMILES canonique |
CCCCSC1=CC=C(C=C1)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



